molecular formula C13H17NO4 B2949445 3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-one CAS No. 478048-75-8

3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-one

Cat. No.: B2949445
CAS No.: 478048-75-8
M. Wt: 251.282
InChI Key: RALKDJBQTNPUTF-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-one is an organic compound with the molecular formula C13H17NO4 It is characterized by the presence of a nitrophenoxy group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-one typically involves the reaction of 4-methyl-2-nitrophenol with 3,3-dimethylbutan-2-one under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like acetone. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reagents such as sodium borohydride.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Alcohol derivatives: Formed by the reduction of the carbonyl group.

    Substituted phenoxy derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbonyl group in the butanone moiety can also participate in nucleophilic addition reactions, further contributing to its activity.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(4-nitrophenoxy)butan-2-one: Lacks the methyl group on the phenoxy ring.

    3,3-Dimethyl-1-(4-methylphenoxy)butan-2-one: Lacks the nitro group on the phenoxy ring.

    3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one: Has the nitro group in a different position on the phenoxy ring.

Uniqueness

3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-one is unique due to the presence of both a nitro group and a methyl group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3,3-dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9-5-6-11(10(7-9)14(16)17)18-8-12(15)13(2,3)4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALKDJBQTNPUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)C(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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